2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 942070-02-2
Cat. No.: VC3386062
Molecular Formula: C10H13BBrClO2S
Molecular Weight: 323.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942070-02-2 |
|---|---|
| Molecular Formula | C10H13BBrClO2S |
| Molecular Weight | 323.44 g/mol |
| IUPAC Name | 2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 |
| Standard InChI Key | HDFIJXYADDWMMB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br |
Introduction
For proper identification and classification in chemical databases and regulatory contexts, 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been assigned several standard identifiers. Its Chemical Abstracts Service (CAS) registry number is 942070-02-2, providing a unique and unambiguous reference for this specific chemical entity . The compound's standard InChI (International Chemical Identifier) is InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3, with the corresponding InChIKey being HDFIJXYADDWMMB-UHFFFAOYSA-N. These standardized identifiers facilitate precise communication about this compound across different chemical databases, research publications, and regulatory documents.
The molecular formula C10H13BBrClO2S represents the exact atomic composition of the compound, indicating the presence of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom. The exact molecular weight of 323.44 g/mol can be calculated from this formula, providing an important physical parameter for analytical identification and quantification .
Physical and Chemical Properties
Comprehensive Physical Properties
The physical properties of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide essential information for handling, storage, and application in laboratory settings. Based on available data, this compound exhibits a melting point of 60-61°C, indicating it exists as a solid at room temperature . Its predicted boiling point is approximately 365.2±42.0°C at standard pressure (760 mmHg), though this represents a calculated rather than experimentally determined value . The compound has an estimated density of 1.47±0.1 g/cm³, which is also a predicted value rather than one determined through direct measurement .
Table 1: Physical Properties of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Property | Value | Note |
|---|---|---|
| CAS Number | 942070-02-2 | Registry identifier |
| Molecular Formula | C10H13BBrClO2S | Exact atomic composition |
| Molecular Weight | 323.44 g/mol | Calculated from formula |
| Physical State | Solid | At room temperature |
| Melting Point | 60-61°C | Experimentally determined |
| Boiling Point | 365.2±42.0°C | Predicted value at 760 mmHg |
| Density | 1.47±0.1 g/cm³ | Predicted value |
These physical properties highlight the compound's characteristics as a stable solid under standard laboratory conditions, with sufficient thermal stability for routine handling and storage. The relatively high melting and boiling points suggest strong intermolecular forces within the crystal structure, likely influenced by the halogen substituents and polar functional groups present in the molecule .
Chemical Reactivity and Stability
The chemical reactivity of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely defined by its boronic ester functionality and the halogenated thiophene ring. The dioxaborolane group serves as a protected form of the corresponding boronic acid, providing enhanced stability while maintaining the reactive boron center's ability to participate in various transformations. This protection is particularly valuable for storage and handling, as free boronic acids can undergo dehydration, oxidation, or other degradation processes under ambient conditions.
The compound's primary chemical reactivity centers around its ability to participate in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. In these reactions, the carbon-boron bond undergoes transmetalation with a palladium catalyst, enabling carbon-carbon bond formation with various organohalides or pseudohalides. This reactivity makes the compound a versatile building block for constructing more complex molecular structures.
The thiophene ring with its bromine and chlorine substituents also contributes to the compound's chemical behavior. These halogens can participate in various transformations, including additional coupling reactions or nucleophilic substitutions under appropriate conditions. The electronic effects of these substituents influence the reactivity of the thiophene ring and the adjacent boron center, creating distinct patterns of regioselectivity and reaction rates compared to non-halogenated analogs.
Synthesis and Preparation Methods
Synthetic Routes and Reactions
The synthesis of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the esterification of 4-bromo-5-chlorothiophene-2-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction represents a common approach for converting boronic acids into their corresponding pinacol esters, which offer enhanced stability and improved handling characteristics. The reaction generally proceeds under mild conditions, often employing a dehydrating agent to facilitate the condensation process and drive the equilibrium toward ester formation.
A general synthetic route can be described as follows:
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Preparation or commercial acquisition of 4-bromo-5-chlorothiophene-2-boronic acid as the starting material
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Reaction with pinacol in an appropriate solvent (typically toluene, dichloromethane, or tetrahydrofuran)
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Removal of water formed during the reaction, often using a Dean-Stark apparatus or molecular sieves
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Purification of the product through recrystallization, column chromatography, or other appropriate techniques
Alternative synthetic approaches may involve direct borylation of 4-bromo-5-chlorothiophene using bis(pinacolato)diboron in the presence of a suitable catalyst, usually a palladium complex with appropriate ligands. This method can offer advantages in cases where the corresponding boronic acid is difficult to isolate or unstable under the reaction conditions.
Laboratory Preparation Considerations
The laboratory preparation of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires attention to several important considerations to ensure successful synthesis and isolation of the pure compound. These considerations include:
Moisture sensitivity: Both the starting boronic acid and the reagents involved in the esterification reaction can be sensitive to atmospheric moisture. Conducting the reaction under anhydrous conditions, using dry solvents, and employing inert gas atmospheres (nitrogen or argon) can help minimize unwanted side reactions and improve yields.
Temperature control: The reaction typically proceeds efficiently at moderate temperatures (room temperature to reflux, depending on the specific protocol), but excessive heating should be avoided to prevent decomposition of temperature-sensitive components.
Purification strategies: The crude product may contain unreacted starting materials, side products, or impurities that require careful purification. Common purification methods include recrystallization from appropriate solvent systems, column chromatography using silica gel or alumina as the stationary phase, or a combination of techniques depending on the specific impurity profile.
Characterization and quality control: Confirming the identity and purity of the synthesized compound is essential, typically involving techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and chromatographic purity assessment.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the thiophene unit and various aryl or heteroaryl halides, creating more complex molecular structures. The Suzuki-Miyaura coupling has emerged as one of the most versatile and widely used methods in organic synthesis due to its tolerance of diverse functional groups, mild reaction conditions, and the stability and low toxicity of organoboron reagents compared to other organometallic compounds.
In typical applications, 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with aryl or heteroaryl halides in the presence of a palladium catalyst (such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with appropriate ligands) and a base (commonly K₃PO₄, K₂CO₃, or Cs₂CO₃). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond between the thiophene 2-position and the coupling partner.
An important feature of this compound is the presence of both boron functionality and halogen substituents (bromine and chlorine) on the thiophene ring. This dual functionality enables sequential coupling reactions, where the boron group participates in an initial coupling, followed by a second coupling reaction involving one of the halogen substituents. This sequential approach facilitates the construction of complex oligothiophenes or other extended π-conjugated systems with precise control over the substitution pattern.
Applications in Materials and Pharmaceutical Research
Beyond fundamental organic synthesis, 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds specialized applications in materials science and pharmaceutical research. In materials chemistry, thiophene-based building blocks are extensively used to construct π-conjugated systems for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The ability to precisely control the substitution pattern through selective cross-coupling reactions makes this compound valuable for designing materials with tailored electronic and optical properties.
In pharmaceutical research, thiophene rings represent important structural motifs found in numerous bioactive compounds and drugs. The ability to selectively functionalize thiophenes at specific positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a versatile building block for incorporating substituted thiophene units into potential drug candidates through controlled coupling reactions.
The compound's value in these research contexts stems from several key advantages:
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Stability and ease of handling compared to free boronic acids
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Compatibility with a wide range of reaction conditions and functional groups
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The presence of multiple reactive sites (boron and halogen substituents) enabling diverse transformation pathways
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Predictable reactivity patterns allowing for controlled and selective functionalization
Comparison with Related Compounds
Structural Analogs and Isomers
Several structural analogs and isomers of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exist, each with distinct properties and applications in organic synthesis. Comparing these related compounds provides valuable insights into structure-property relationships and how subtle structural differences influence reactivity patterns and physical characteristics.
One close structural analog is 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-84-2), which differs only in the absence of the bromine substituent at the 4-position of the thiophene ring . This compound has a lower molecular weight (244.55 g/mol) and a correspondingly different set of physical properties, including a predicted boiling point of 321.4±27.0°C at 760 mmHg . The absence of the bromine substituent likely results in different electronic properties and reactivity patterns, particularly in cross-coupling reactions where the electronic environment of the thiophene ring influences reaction rates and selectivity.
Another related compound is 2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942069-98-9), which represents a positional isomer where the substitution pattern on the thiophene ring and the position of the dioxaborolane group differ . This isomer has the same molecular formula (C10H13BBrClO2S) and molecular weight (323.44 g/mol) as the title compound but exhibits different chemical behavior due to the altered electronic environment and steric considerations around the reactive centers .
Table 2: Comparison of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 942070-02-2 | C10H13BBrClO2S | 323.44 | Reference compound |
| 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1040281-84-2 | C10H14BClO2S | 244.55 | Lacks bromine substituent |
| 2-(5-Bromo-2-chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 942069-98-9 | C10H13BBrClO2S | 323.44 | Positional isomer with different substitution pattern |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68716-49-4 | C12H16BBrO2 | 283.97 | Contains phenyl instead of thiophene ring |
Reactivity and Application Comparisons
The reactivity patterns and applications of these structurally related compounds show important similarities and differences that inform their use in organic synthesis. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-49-4) represents a more distant structural relative, featuring a phenyl ring instead of a thiophene heterocycle . This change from a heterocyclic to a carbocyclic aromatic system significantly alters the electronic properties, with the thiophene-containing compounds generally showing different reactivity profiles in cross-coupling reactions due to the electronic effects of the sulfur atom.
In Suzuki-Miyaura coupling reactions, these various boronic esters exhibit different reaction rates and selectivities depending on their structural features. The presence and position of halogen substituents on the aromatic or heteroaromatic ring influence the electronic environment around the boron center, affecting the transmetalation step in the catalytic cycle. Additionally, the steric hindrance around the reaction centers can impact catalyst accessibility and reaction efficiency .
For sequential functionalization strategies, the differences in reactivity between bromine and chlorine substituents become particularly important. Generally, oxidative addition occurs more readily at carbon-bromine bonds compared to carbon-chlorine bonds under typical Suzuki coupling conditions. This differential reactivity can be exploited in selective functionalization approaches, where one halogen substituent reacts preferentially over another, allowing for controlled step-wise synthesis of complex structures .
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